2-(2-methoxyphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide -

2-(2-methoxyphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Catalog Number: EVT-3821677
CAS Number:
Molecular Formula: C23H19N3O4
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,3,4-oxadiazole ring: This is typically achieved through the dehydration and cyclization of diacylhydrazines. [] This reaction can be facilitated by various dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). []
Applications
  • Pharmaceutical research: The 1,3,4-oxadiazole scaffold is found in various compounds with reported biological activities, including antibacterial, [, , , ] antifungal, [, , ] anticonvulsant, [, ] and anticancer properties. [, , ] Further investigation is needed to explore if this specific compound exhibits similar activities.
  • Materials science: 1,3,4-oxadiazole derivatives have been explored in materials applications due to their electron-transporting properties. [, , ] Depending on its photophysical characteristics, this compound could potentially be investigated for organic light-emitting diodes (OLEDs) or other optoelectronic devices.

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized for its antimicrobial activity. It demonstrated good antibacterial and antifungal activity in the study. []

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by single-crystal X-ray diffraction, highlighting the structural diversity within this class of compounds. []

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

  • Compound Description: This compound is another 1,3,4-oxadiazole derivative structurally characterized alongside compound (I), further demonstrating the versatility of substitutions on this heterocyclic scaffold. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These compounds are bolaamphiphiles containing a central PEG linker and two identical heteroaromatic end groups. They were investigated as potential fluorescent chemosensors for electron-deficient species. They displayed promising "turn-off" fluorescence responses towards nitro-explosive components (DNT, TNT, PETN) and Hg2+ cations. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides (11a-n)

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and anti-cancer activities. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

  • Compound Description: This compound represents a hybrid ring system incorporating both thiazole and oxadiazole moieties. It was synthesized and demonstrated significant antibacterial activity. []

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. Notably, compounds 8d and 8f showed enhanced activity against Gram-negative bacteria compared to the control drug gentamycin. []

5-Aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa)

  • Compound Description: This series of compounds was synthesized and tested for antibacterial activity against various bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa). These compounds exhibited significant activity against S. aureus. []

5-Aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa)

  • Compound Description: This series of compounds was synthesized alongside compounds (Ia-VIa) and also tested for antibacterial activity against various bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa). These compounds exhibited significant activity against S. aureus. []

5-Phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

  • Compound Description: This series of compounds, synthesized from compounds Ia-XIIa, was also evaluated for its antibacterial activity against various bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa). They demonstrated significant activity against S. aureus. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (1)

  • Compound Description: This compound is a chromen-2-one derivative investigated for its potential anticancer activity and polymorphism. Three distinct polymorphic structures were identified and studied. []
  • Compound Description: Similar to compound (1), this chromen-2-one derivative was investigated for its potential anticancer activity and polymorphism. Two polymorphic structures were identified and characterized. []
  • Compound Description: This compound serves as a potent inhibitor of protozoan CYP51 and is used to treat Chagas disease. It has been investigated as a starting point for designing new antifungal drugs. []
  • Compound Description: This compound is a non-planar bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. Its structure was characterized, revealing interesting features like π-π interactions between adjacent molecules. []

2,9,16,23-tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamido-metallophthalocyanines (5-7)

  • Compound Description: These are tetraamidophthalocyanine complexes synthesized and characterized for their spectral properties, antimicrobial activity, and antioxidant activity. []
  • Compound Description: This compound is a bipolar ligand incorporating both triphenylamine and 1,3,4-oxadiazole units. Its structure was determined, revealing a nearly coplanar arrangement of the 1,3,4-oxadiazole and pyridine rings. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative whose structure has been elucidated through X-ray crystallography. []
  • Compound Description: This group of compounds was synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones, focusing on their potential as fluorescent active agents. []

SD-4 and SD-6

  • Compound Description: These compounds are molecular hybrids containing elements of donepezil, benzofuran, and 1,3,4-oxadiazole. They were developed as potential multifunctional agents for Alzheimer’s disease. In vitro studies showed them to be potent inhibitors of hAChE, hBChE, and hBACE-1. []

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives (6a–j)

  • Compound Description: These novel naphthalene-1,8-dicarboxamide derivatives were synthesized and characterized. Biological evaluation demonstrated good antibacterial and antifungal activities for these compounds, with 6h and 6c exhibiting the highest potencies. []

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

  • Compound Description: This series of 1,8-naphthyridine derivatives was synthesized and evaluated for its antibacterial activity. The compounds showed significant activity, highlighting the potential of this scaffold for developing new antibacterial agents. []

2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives

  • Compound Description: This series of 1,8-naphthyridine derivatives, incorporating a benzimidazole moiety, was synthesized alongside the 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides. They were also evaluated for their antibacterial activity and found to exhibit significant potency. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound, featuring a pyrazoline moiety linked to a 1,3,4-thiadiazole ring, was synthesized via a "cost-effective" approach and evaluated for its anticancer activity in vitro using the NCI DTP protocol. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound, containing both pyrazole and oxadiazole rings, has been structurally characterized through X-ray crystallography, providing valuable insights into its three-dimensional conformation. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones (6a-j)

  • Compound Description: This series of chromene-2-one derivatives was designed, synthesized, and evaluated for anticonvulsant activity and neurotoxicity. Several compounds displayed activity in the MES test, with 6e showing potency at a lower dose (30 mg/kg). []

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

  • Compound Description: This series of benzothiophene derivatives, incorporating a 1,3,4-oxadiazole moiety, was synthesized and evaluated for its antitubercular activity against Mycobacterium tuberculosis H37Rv. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound, featuring a pyridazinone ring linked to a 1,3,4-oxadiazole moiety, has been structurally characterized. Its crystal packing is stabilized by C—H⋯N and C—H⋯O interactions. []
  • Compound Description: These are random copolymers synthesized from monomers with carbazole and oxadiazole functionalities. They were investigated for their hole drift mobilities and electroluminescence properties. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

  • Compound Description: This compound features a pyrazole ring system linked to a thiazole moiety. It was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS. []

S-(5-Aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates (4-9)

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and tested for antimicrobial activity. Some compounds showed weak but selective antibacterial activity against gram-positive bacteria. []

Alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetates (10-15)

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized alongside compounds (4-9) and also evaluated for their antimicrobial properties. []

Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid

  • Compound Description: These are lanthanide complexes (La(III), Nd(III), Gd(III), and Dy(III)) synthesized using {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid as a ligand. They were characterized, and preliminary in vitro antibacterial screening showed significant activity compared to the free ligand, particularly against Escherichia coli. []
  • Compound Description: These are iridium complexes investigated for their photophysical and charge transportation properties. The study aimed to elucidate the underlying mechanisms behind the observed experimental phenomena, focusing on the influence of the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide ligand. []
  • Compound Description: Two platinum(II) complexes, Pt1 and Pt2, were designed and synthesized with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol acting as an electron-transporting ancillary ligand. They exhibited green phosphorescence with good quantum yields and were used to fabricate efficient OLED devices. []
  • Compound Description: This compound was synthesized via a one-pot reaction involving isonicotinic acid hydrazide, CS2, and benzyl chloride. Its crystal structure revealed two independent molecules with similar geometries in the asymmetric unit. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (IVa-IVl)

  • Compound Description: This series of coumarinyl oxadiazoles was synthesized and evaluated for its anticonvulsant activity using the MES and PTZ models. These compounds demonstrated potential anticonvulsant activity. []

N-(3-Chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamides (3(a-j))

  • Compound Description: This series of azetidin-2-one derivatives was synthesized from isoniazid-derived Schiff bases. They were then evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilus, Escherichia coli, and Pseudomonas aeruginosa. []

4-(5-Substituted phenyl-1,3,4-oxadiazol-2-yl) pyridine derivatives (5(a-j))

  • Compound Description: These 1,3,4-oxadiazole derivatives were synthesized alongside the azetidin-2-one derivatives (compounds 3(a-j)) and also evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilus, Escherichia coli, and Pseudomonas aeruginosa. []

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k)

  • Compound Description: This series of compounds, containing both benzodioxane and oxadiazole moieties, was synthesized and evaluated for its antibacterial activity. The compounds showed potent activity and were further profiled for cytotoxicity through hemolytic activity, demonstrating modest toxicity. []

Copper(II) complexes of (5-phenyl-1,3,4-thiadiazol/oxadiazol-2-yl-thio)acetic acid

  • Compound Description: These are dinuclear copper(II) complexes synthesized using (5-phenyl-1,3,4-thiadiazol/oxadiazol-2-yl-thio)acetic acid as a ligand. Their structures were characterized using IR spectroscopy and X-ray crystallography, revealing distinct coordination environments around the copper centers. []

4-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)thiosemicarbazide (Stemazole, IXa)

  • Compound Description: Stemazole is a novel compound designed and synthesized as a human stem/progenitor cells proliferation activator. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds combines thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole moieties. They were synthesized and screened for antimicrobial activity. Interestingly, only the derivatives with a 1,2,4-oxadiazole substituent at the 1-position showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

r‐1,c‐2,t‐3,t‐4‐1,3‐Bis(4‐methoxyphenyl)‐2,4‐bis(5‐phenyl‐1,3,4‐oxadiazol‐2‐yl)cyclobutane

  • Compound Description: This compound is a cyclobutane derivative bearing two 5-phenyl-1,3,4-oxadiazol-2-yl units. Its crystal structure reveals a planar cyclobutane ring and provides insights into its photodimerization process, which primarily proceeds via a head-to-tail reaction. []

Properties

Product Name

2-(2-methoxyphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C23H19N3O4/c1-28-19-9-5-6-10-20(19)29-15-21(27)24-18-13-11-17(12-14-18)23-26-25-22(30-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

FUPLQUQWKXKFOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.